8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine

Beschreibung

Chemical Identity and Structural Significance

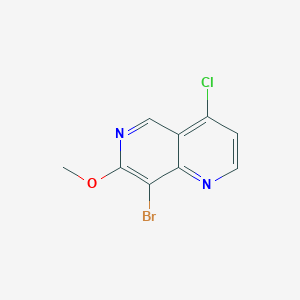

8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine (CAS 1434142-06-9) is a polycyclic aromatic heterocycle with the molecular formula C₉H₆BrClN₂O and a molecular weight of 273.51 g/mol . Its structure features a 1,6-naphthyridine core—a diazanaphthalene system with nitrogen atoms at positions 1 and 6—substituted with bromine (position 8), chlorine (position 4), and methoxy (position 7) groups. The SMILES notation (COC1=C(C2=NC=CC(=C2C=N1)Cl)Br) highlights its fused bicyclic framework and substituent arrangement.

The compound’s electronic properties are influenced by the electron-withdrawing effects of bromine and chlorine, alongside the electron-donating methoxy group. This interplay creates a polarized π-system, making it a valuable intermediate in medicinal chemistry and materials science.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrClN₂O | |

| Molecular Weight | 273.51 g/mol | |

| Boiling Point | 339.4 ± 37.0 °C (predicted) | |

| Density | 1.7 ± 0.1 g/cm³ |

Historical Context in Naphthyridine Chemistry

The 1,6-naphthyridine scaffold is less studied compared to its 1,8-isomer, which gained prominence due to antibacterial agents like nalidixic acid. Early synthetic routes for 1,6-naphthyridines involved Skraup-like cyclizations of 4-aminopyridine derivatives, though yields were often low. Modern methods, such as palladium-catalyzed cross-coupling and regioselective halogenation, have enabled precise functionalization at positions 4, 7, and 8.

The synthesis of this compound exemplifies advances in directed ortho-metallation strategies, where bromine and chlorine are introduced via electrophilic substitution, while methoxy groups are installed through nucleophilic aromatic substitution.

Positional Isomerism in Polycyclic N-Heteroaromatic Systems

Naphthyridines exhibit six structural isomers, differing in nitrogen atom positions. The 1,6-naphthyridine system distinguishes itself through its asymmetric electron density distribution , which contrasts with the symmetric 1,8-isomer. Substituent placement critically modulates reactivity:

- Bromine at position 8 enhances electrophilic substitution susceptibility.

- Chlorine at position 4 stabilizes the ring via inductive effects.

- Methoxy at position 7 directs further functionalization via resonance.

Comparative studies of 1,6- and 1,8-naphthyridines reveal stark differences in coordination chemistry. For example, 1,8-naphthyridines act as bidentate ligands in metal complexes, whereas 1,6-derivatives favor monodentate binding due to nitrogen spatial separation.

| Isomer | Nitrogen Positions | Key Applications |

|---|---|---|

| 1,6-Naphthyridine | 1, 6 | Medicinal intermediates |

| 1,8-Naphthyridine | 1, 8 | Antibacterial agents |

This structural versatility underscores the compound’s potential in designing targeted therapeutics and optoelectronic materials.

Eigenschaften

IUPAC Name |

8-bromo-4-chloro-7-methoxy-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-9-7(10)8-5(4-13-9)6(11)2-3-12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNOQVUIVQXJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC(=C2C=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine typically involves multi-step organic reactions. One common method involves the bromination and chlorination of a naphthyridine precursor, followed by methoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The process may include steps such as purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce diarylated naphthyridines, while oxidation reactions can yield naphthyridine oxides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview:

This compound is of significant interest in the development of new pharmaceuticals due to its potential biological activities.

Applications:

- Drug Development: It is synthesized and incorporated into drug formulations, undergoing rigorous testing in vitro and in vivo to assess efficacy and safety.

- Anticancer Research: Studies have shown promise for its use as a lead compound in developing new cancer therapies. It is evaluated against various cancer cell lines using assays like MTT and flow cytometry to determine cytotoxicity and mechanism of action.

Material Science

Overview:

The unique structure of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine allows for innovative applications in material science.

Applications:

- Semiconductor Doping: The compound can be used to dope semiconductor materials or serve as a precursor for organic light-emitting diodes (OLEDs).

- Nanomaterials Synthesis: It can form stable complexes with metals, leading to the creation of nanoparticles with specific properties. The effectiveness is evaluated based on metrics like conductivity and luminance efficiency.

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a reagent or standard for detecting or quantifying other substances.

Applications:

- Chromatographic Techniques: It is employed in chromatographic methods or spectrophotometric analyses as part of calibration curves.

- Method Validation: The accuracy and precision of analytical methods are assessed through recovery rates and standard deviations from multiple measurements.

Agricultural Chemistry

Overview:

The compound's structural features suggest potential applications in developing pesticides or herbicides.

Applications:

- Pesticide Development: Its interactions with biological systems may lead to the formulation of effective agricultural chemicals.

- Nanoparticle Formation: It can be utilized to create metal-naphthyridine complexes for agricultural applications.

Oncology

Overview:

Research indicates that this compound may have anticancer properties.

Applications:

- Cytotoxicity Testing: It is tested against various cancer cell lines to evaluate its effectiveness in inhibiting tumor growth.

- Mechanism Exploration: Studies focus on understanding its mechanism of action and optimizing pharmacological properties through interaction studies with biological targets .

Pharmacology

Overview:

The compound exhibits potential anti-inflammatory properties.

Applications:

- Chronic Inflammatory Diseases: It is tested in animal models for conditions such as induced arthritis or colitis, measuring its ability to reduce inflammatory markers.

- Pain Management: Investigations into its analgesic properties involve evaluating pain-relieving effects using animal models.

Biochemistry

Overview:

this compound may possess antioxidant properties beneficial in preventing oxidative stress-related diseases.

Applications:

- Antioxidant Activity Assessment: Its capacity to scavenge free radicals or inhibit lipid peroxidation is evaluated through various assays.

- Comparative Studies: Results include IC50 values for antioxidant activity compared to known antioxidants.

Data Summary Table

| Application Area | Specific Use Cases | Evaluation Metrics |

|---|---|---|

| Medicinal Chemistry | Drug development, anticancer research | Cytotoxicity assays (MTT), efficacy |

| Material Science | Semiconductor doping, nanoparticle synthesis | Conductivity, luminance efficiency |

| Analytical Chemistry | Reagent for detection/quantification | Recovery rates, standard deviation |

| Agricultural Chemistry | Pesticide/herbicide development | Biological interaction efficacy |

| Oncology | Cytotoxicity testing | Mechanism of action studies |

| Pharmacology | Anti-inflammatory treatment | Inflammatory marker reduction |

| Biochemistry | Antioxidant activity | IC50 values |

Wirkmechanismus

The mechanism of action of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 8-bromo-4-chloro-7-methoxy-1,6-naphthyridine include:

Physical and Electronic Properties

- Solubility: The 7-methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to non-methoxy analogs like 3-bromo-7-chloro-1,6-naphthyridine .

- Melting Points : Halogenated naphthyridines generally exhibit high melting points (>200°C). The addition of a nitro group (e.g., 8-bromo-4-chloro-3-nitro-1,6-naphthyridine) further increases thermal stability .

- Electronic Effects : The 8-bromo and 4-chloro substituents create electron-deficient regions, while the 7-methoxy group donates electrons, leading to a unique electronic profile for catalysis and photophysical applications .

Biologische Aktivität

Molecular Structure

The compound features a naphthyridine core with the following substituents:

- Bromine at the 8-position

- Chlorine at the 4-position

- Methoxy group at the 7-position

This unique arrangement contributes to its reactivity and biological activity.

Chemical Formula

- IUPAC Name: 8-bromo-4-chloro-7-methoxy-1,6-naphthyridine

- Molecular Formula: C₉H₆BrClN₂O

Antimicrobial Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial activity. Studies have shown that it possesses both antibacterial and antifungal properties. For instance, it has been tested against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

This compound has shown promise in anticancer research. It is believed to exert its effects through several mechanisms:

- Inhibition of Topoisomerase II: This action prevents DNA relaxation necessary for replication and transcription, leading to cell death in cancerous cells .

- Cell Signaling Modulation: The compound influences various cellular pathways that are critical for cell proliferation and apoptosis .

In Vivo Studies

Preclinical studies have been conducted to evaluate its efficacy in vivo. For example, experiments involving tumor-bearing mice have demonstrated that compounds similar to this compound can inhibit tumor growth effectively while exhibiting lower toxicity compared to traditional chemotherapeutics .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- DNA Gyrase Inhibition: Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Enzyme Interactions: The compound interacts with enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and apoptosis in cancer cells .

- Antioxidant Activity: Some studies suggest that naphthyridine derivatives may possess antioxidant properties, contributing to their therapeutic potential.

Summary of Key Research Findings

Case Study: Cytotoxicity Testing

A specific case study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .

Applications in Medicinal Chemistry

The compound's unique properties make it a valuable candidate for further development in medicinal chemistry:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-4-chloro-7-methoxy-1,6-naphthyridine, and how can reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation. For bromination, direct bromination of 1,6-naphthyridine in CCl₄ with Br₂ under reflux yields 8-bromo derivatives, but competing 3-bromo or 3,8-dibromo byproducts may form depending on stoichiometry . Chlorination is best achieved using POCl₃ at elevated temperatures (130°C, sealed), which selectively substitutes hydroxyl groups with chlorine . Methoxylation typically employs sodium methoxide (MeONa) in methanol under reflux, as demonstrated in analogous 7-bromo-1,6-naphthyridine systems . Key considerations include solvent polarity (e.g., acetic acid vs. CCl₄) and reaction time to minimize side products .

Q. How can researchers characterize the regioselectivity of halogenation in 1,6-naphthyridine derivatives?

- Methodological Answer : Regioselectivity is determined using nuclear Overhauser effect (NOE) NMR experiments to confirm substitution patterns. For example, bromination in CCl₄ primarily yields 8-bromo-1,6-naphthyridine (55% yield), while acetic acid conditions favor 3-bromo byproducts due to protonation effects . Comparative HPLC or GC-MS analysis of crude reaction mixtures can quantify isomer ratios. X-ray crystallography of intermediates, such as 5-amino-7-bromo-2,4-diphenyl derivatives, provides definitive structural confirmation .

Q. What analytical techniques are critical for purity assessment of halogenated 1,6-naphthyridines?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity is assessed via reversed-phase HPLC using C18 columns with acetonitrile/water gradients. For trace halogenated impurities, inductively coupled plasma mass spectrometry (ICP-MS) detects residual bromine/chlorine. Differential scanning calorimetry (DSC) identifies polymorphic forms, which are common in methoxylated naphthyridines .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, bromo) influence the reactivity of 1,6-naphthyridines in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., Br, Cl) at the 4- and 8-positions activate the naphthyridine core toward Suzuki-Miyaura coupling by reducing electron density at adjacent carbons. Methoxy groups at the 7-position act as π-donors, potentially deactivating the ring but stabilizing intermediates. For example, 8-bromo derivatives undergo efficient Pd-catalyzed coupling with arylboronic acids in THF/H₂O at 80°C, while methoxy groups may require protection (e.g., as silyl ethers) to prevent demethylation . Kinetic studies using in situ IR spectroscopy can map substituent effects on reaction rates.

Q. What strategies resolve contradictions in reported yields for 1,6-naphthyridine halogenation?

- Methodological Answer : Discrepancies arise from competing reaction pathways. For instance, bromination in CCl₄ yields 68% 3-bromo, 22% 8-bromo, and 11% 3,8-dibromo products, while acetic acid suppresses dibromination . Systematic DOE (Design of Experiments) approaches vary solvent polarity, temperature, and Br₂ equivalents to identify optimal conditions. Computational DFT studies (e.g., Gaussian 16) model transition states to explain regioselectivity trends, linking steric hindrance at the 3-position to lower activation energy for 8-substitution .

Q. How can this compound serve as a scaffold for drug discovery?

- Methodological Answer : The compound’s halogen and methoxy groups enable late-stage diversification. For example:

- Step 1 : Suzuki coupling at C8 with aryl/heteroaryl boronic acids introduces structural diversity .

- Step 2 : Nucleophilic aromatic substitution (SNAr) at C4 with amines or thiols under basic conditions (K₂CO₃, DMF, 100°C) .

- Step 3 : Demethylation of the methoxy group (e.g., BBr₃ in CH₂Cl₂) generates a phenolic handle for prodrug conjugation .

Biological screening against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays can prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.